molecular formula C6H7NO2S2 B1606446 Benzenesulfonamide, p-mercapto- CAS No. 64058-62-4

Benzenesulfonamide, p-mercapto-

Cat. No. B1606446
CAS RN: 64058-62-4
M. Wt: 189.3 g/mol
InChI Key: FBAKLWSUNAWWQT-UHFFFAOYSA-N
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Description

Benzenesulfonamide, p-mercapto-, also known as p-toluenesulfonamide or PTSA, is a commonly used reagent in organic synthesis. It is a white crystalline solid that is soluble in water, ethanol, and ether. PTSA has a wide range of applications in scientific research, including its use as a catalyst in chemical reactions, as a reagent in organic synthesis, and as a stabilizer in the production of polymers.

Mechanism of Action

The mechanism of action of PTSA is not fully understood. However, it is believed to act as a Lewis acid catalyst, which means that it accepts a pair of electrons from a reactant, facilitating the reaction.
Biochemical and Physiological Effects:
PTSA has no known biochemical or physiological effects in humans. However, it should be handled with care as it can cause skin and eye irritation.

Advantages and Limitations for Lab Experiments

One advantage of PTSA is that it is a relatively inexpensive reagent that is readily available. It also has a high catalytic activity, which means that only a small amount is needed to catalyze a reaction. However, one limitation of PTSA is that it is a strong acid and can be corrosive to some materials.

Future Directions

There are several future directions for research involving PTSA. One area of interest is the development of new synthetic methods using PTSA as a catalyst. Another area of interest is the use of PTSA in the production of polymers, where it can act as a stabilizer. Additionally, the use of PTSA in the synthesis of pharmaceuticals is an area of ongoing research.
In conclusion, Benzenesulfonamide, p-mercapto- is a versatile reagent that has a wide range of applications in scientific research. Its high catalytic activity and low cost make it an attractive option for many researchers. While there is still much to learn about its mechanism of action, PTSA will undoubtedly continue to play an important role in organic synthesis and other areas of scientific research.

Scientific Research Applications

PTSA is widely used in scientific research as a catalyst in chemical reactions. It is particularly useful in the synthesis of esters, amides, and other organic compounds. PTSA can also be used as a reagent in organic synthesis, where it is used to convert alcohols to alkyl tosylates, which can then be used in a variety of reactions.

properties

IUPAC Name

4-sulfanylbenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7NO2S2/c7-11(8,9)6-3-1-5(10)2-4-6/h1-4,10H,(H2,7,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBAKLWSUNAWWQT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1S)S(=O)(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7NO2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50214231
Record name Benzenesulfonamide, p-mercapto-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50214231
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzenesulfonamide, p-mercapto-

CAS RN

64058-62-4
Record name Benzenesulfonamide, 4-mercapto-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=64058-62-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzenesulfonamide, p-mercapto-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064058624
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzenesulfonamide, p-mercapto-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50214231
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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